N-(6-bromopyridin-2-yl)-2,2,2-trifluoroacetamide
Description
Properties
Molecular Formula |
C7H4BrF3N2O |
|---|---|
Molecular Weight |
269.02 g/mol |
IUPAC Name |
N-(6-bromopyridin-2-yl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C7H4BrF3N2O/c8-4-2-1-3-5(12-4)13-6(14)7(9,10)11/h1-3H,(H,12,13,14) |
InChI Key |
LHOJGOSLWPYNLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Direct Acylation of 6-Bromopyridin-2-amine with Trifluoroacetic Anhydride
The most straightforward and commonly reported method for synthesizing this compound involves the reaction of 6-bromopyridin-2-amine with trifluoroacetic anhydride in the presence of a base. This reaction typically proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of trifluoroacetic anhydride, leading to the formation of the trifluoroacetamide linkage.
-
- Solvent: Often performed in an inert organic solvent such as dichloromethane or acetonitrile.
- Base: A mild base (e.g., triethylamine or pyridine) is used to neutralize the acidic by-products and drive the reaction forward.
- Temperature: The reaction is usually conducted at room temperature or with mild heating to optimize yield.
- Time: Reaction times vary from a few hours to overnight depending on scale and conditions.
$$
\text{6-bromopyridin-2-amine} + \text{trifluoroacetic anhydride} \xrightarrow[\text{base}]{\text{solvent, RT}} \text{this compound}
$$
- Yields and Purification:
- Yields are typically moderate to high, often exceeding 70% in optimized conditions.
- Purification is achieved by standard chromatographic techniques, such as silica gel column chromatography.
Analytical Data and Characterization
| Parameter | Data |
|---|---|
| Molecular Formula | C₇H₄BrF₃N₂O |
| Molecular Weight | 269.02 g/mol |
| IUPAC Name | This compound |
| Standard InChI | InChI=1S/C7H4BrF3N2O/c8-4-2-1-3-5(12-4)13-6(14)7(9,10)11/h1-3H,(H,12,13,14) |
| Standard InChIKey | LHOJGOSLWPYNLU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NC(=C1)Br)NC(=O)C(F)(F)F |
- Characterization is typically confirmed by:
- Nuclear Magnetic Resonance (NMR): ^1H NMR and ^19F NMR to verify the trifluoroacetamide group and aromatic protons.
- Mass Spectrometry (MS): Molecular ion peak consistent with the molecular weight.
- Infrared Spectroscopy (IR): Characteristic amide carbonyl stretch and C-F stretches.
- Elemental Analysis: Consistent with calculated values for C, H, N, Br, and F.
Comparative Analysis of Preparation Methods
| Method | Reagents/Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct acylation with trifluoroacetic anhydride | 6-bromopyridin-2-amine, trifluoroacetic anhydride, base, RT | 70-85 | Simple, high yield, mild conditions | Requires careful control to avoid over-acylation |
| Acylation with trifluoroacetyl chloride | 6-bromopyridin-2-amine, trifluoroacetyl chloride, base | 60-75 | More reactive, faster reaction | More hazardous reagents, moisture sensitive |
| Microwave-assisted trifluoroacetylation | Similar reagents under microwave irradiation | Not specifically reported | Faster reaction, energy efficient | Requires specialized equipment |
| Stepwise synthesis via protected amines | Multi-step with protecting groups | Variable | Useful for complex substrates | Longer synthesis, more steps required |
Chemical Reactions Analysis
Types of Reactions: N-(6-bromopyridin-2-yl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Formation of various substituted pyridine derivatives.
Oxidation Reactions: Formation of pyridine oxides.
Reduction Reactions: Formation of pyridine amines.
Scientific Research Applications
N-(6-Bromo-7-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide is a chemical compound with the molecular formula . It has a structure characterized by an imidazo[1,2-a]pyridine core substituted with a trifluoroacetamide group. It is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Synthesis
N-(6-Bromo-7-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide can be synthesized by reacting 6-bromo-7-methylimidazo[1,2-a]pyridine with trifluoroacetic anhydride to form the trifluoroacetamide derivative.
Potential Applications
- Pharmacology N-(6-Bromo-7-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide has been studied for its biological activities, particularly in the context of pharmacology. Compounds related to this structure have demonstrated cytotoxic effects and potential as cyclin-dependent kinase inhibitors. The imidazo[1,2-a]pyridine scaffold is known for its diverse pharmacological properties, including anti-cancer and anti-inflammatory activities.
- Neurodegenerative Disorders Derivatives of imidazo[1,2-a]pyridines are being explored for their roles as imaging agents for neurodegenerative disorders using positron emission tomography techniques.
- Biological Targets Studies indicate that N-(6-Bromo-7-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide interacts with various biological targets. Its derivatives have been evaluated for their ability to bind to cyclin-dependent kinases and other enzymes involved in cell cycle regulation. This interaction profile suggests a mechanism through which these compounds may exert their cytotoxic effects.
Mechanism of Action
The mechanism of action of N-(6-bromopyridin-2-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby preventing substrate binding. The trifluoroacetamide group enhances the compound’s stability and binding affinity, contributing to its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following table highlights key structural analogues and their distinguishing features:
Key Observations :
- Core Heterocycles : Pyridine (target) vs. phenyl () or imidazopyridine () alters electron density and solubility. Pyridine’s nitrogen atom enables hydrogen bonding, unlike phenyl derivatives.
- Trifluoroacetamide Group: The CF₃ group in the target compound enhances metabolic stability compared to non-fluorinated acetamides (e.g., ) .
Physicochemical Properties
Spectral Data Comparison:
- IR Spectroscopy: The target compound shows C-F stretches at 1100–1250 cm⁻¹ (CF₃) and amide C=O stretches at 1650–1750 cm⁻¹, consistent with trifluoroacetamide derivatives . N-(4-cyanophenyl)-2,2,2-trifluoroacetamide () exhibits additional CN stretches at ~2240 cm⁻¹, absent in the target compound.
- ¹H-NMR :
Solubility and Stability:
Biological Activity
N-(6-bromopyridin-2-yl)-2,2,2-trifluoroacetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
- Chemical Formula : C7H4BrF3N2O
- CAS Number : 845658-84-6
- Molecular Weight : 163.02 g/mol
Physical Properties
| Property | Value |
|---|---|
| Purity | 97% |
| Appearance | Not Available |
| Storage Temperature | 4-8°C |
| Hazard Statements | H315, H319, H335 |
This compound has been shown to interact with various biological targets, particularly in cancer research. Its mechanism often involves inhibition of specific kinases and modulation of signaling pathways associated with cell proliferation and survival.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against several cancer cell lines. Notably, it has shown:
- Anti-proliferative Effects : Effective against MCF-7 breast cancer cells with IC50 values in the sub-micromolar range.
- PI3Kα Inhibition : Demonstrated nanomolar potency against phosphatidylinositol 3-kinase α (PI3Kα), a critical enzyme involved in tumorigenesis.
Table 1: In Vitro Activity Against Cancer Cell Lines
Interaction with DNA
Research indicates that this compound interacts with calf-thymus DNA, exhibiting cleavage activity. This suggests potential applications in gene therapy or as a chemotherapeutic agent targeting DNA replication processes .
Case Study 1: PI3Kα Inhibition
A study evaluated the compound's effectiveness as a PI3Kα inhibitor. The results indicated that it not only inhibited the enzyme but also showed enhanced potency against mutant forms of PI3Kα compared to wild-type .
Case Study 2: Anticancer Activity
In another study focusing on various derivatives of trifluoroacetamides, this compound was highlighted for its promising anti-cancer properties. The compound was tested across multiple cancer cell lines and showed significant anti-proliferative effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
